5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is of significant interest due to its diverse biological activities and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The oxadiazole ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the electrochemical oxidation of semicarbazone at a platinum electrode. The reaction is carried out in acetonitrile using lithium perchlorate as a supporting electrolyte. The semicarbazone is prepared by reacting semicarbazide hydrochloride with an aldehyde in the presence of sodium acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the electrochemical synthesis method offers several advantages, including enhanced reaction rates, higher yields of pure products, better selectivity, and eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, while its anticancer activity is linked to the inhibition of specific signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
- 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole
- 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Methylphenyl)-1,2,4-oxadiazole
Comparison: Compared to other similar compounds, 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct biological and chemical properties. For instance, the presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBZVVKLLZAFGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169922 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1750-78-3 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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